molecular formula C4H3BrClN3 B063647 5-Bromo-6-chloropyrazin-2-amine CAS No. 173253-42-4

5-Bromo-6-chloropyrazin-2-amine

Cat. No. B063647
Key on ui cas rn: 173253-42-4
M. Wt: 208.44 g/mol
InChI Key: CRVPQFAORCSDMH-UHFFFAOYSA-N
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Patent
US06599905B2

Procedure details

A suspension of 2-chloro-3-bromo-6-aminopyrazine (15 g, 0.072 mole) in absolute ethanol (150 ml) and 0.880 ammonia (375 ml) was stirred and heated in an autoclave at 160° C. and 20 atm. for 16 hrs The cooled mixture was evaporated in vacuo and extracted with hot methanol (3×100 ml). The combined methanol extracts were evaporated in vacuo. The residue was dissolved in hot chloroform, dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo. The residue was triturated with 40-60° C. petroleum ether, filtered, and dried in vacuo. Yield 5.51 g (40%), M.p. 176-178° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH2:9])[N:3]=1.[NH3:10]>C(O)C>[NH2:10][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH2:9])[N:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC(=CN=C1Br)N
Name
Quantity
375 mL
Type
reactant
Smiles
N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
20 atm. for 16 hrs The cooled mixture was evaporated in vacuo
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with hot methanol (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined methanol extracts were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 40-60° C. petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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